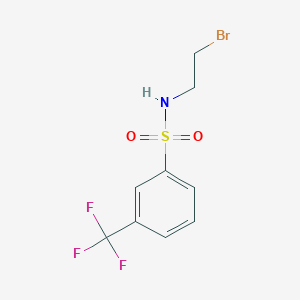
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide
描述
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its unique properties and potential use in various applications.
作用机制
The mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it has been suggested that N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stabilization of many oncogenic proteins. N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling protein that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide an attractive compound for the development of new cancer therapeutics. However, one of the limitations of using N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.
未来方向
There are several future directions for the research of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide. One of the most significant directions is the development of new cancer therapeutics based on N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide. Researchers are currently exploring the use of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in combination with other anticancer agents to improve its efficacy and reduce its toxicity. Another future direction is the study of the potential use of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative disorders. Researchers are currently investigating the mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in animal models of these disorders to determine its potential therapeutic value.
科学研究应用
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent antitumor activity against various cancer cell lines. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c10-4-5-14-17(15,16)8-3-1-2-7(6-8)9(11,12)13/h1-3,6,14H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDKFSWCLFKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



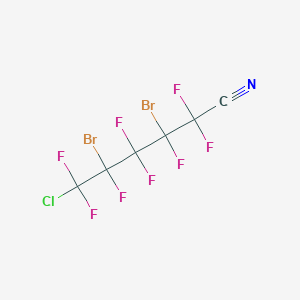


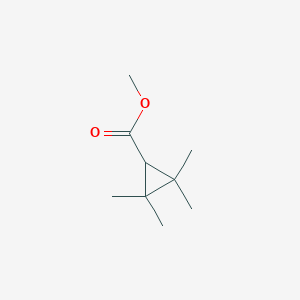
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)
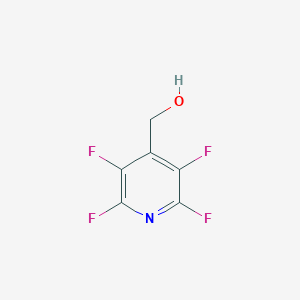

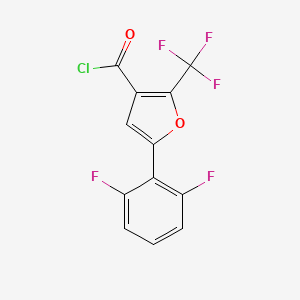

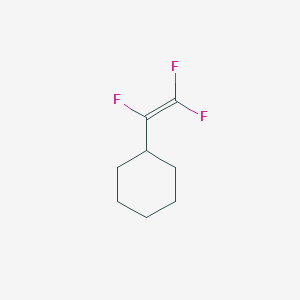
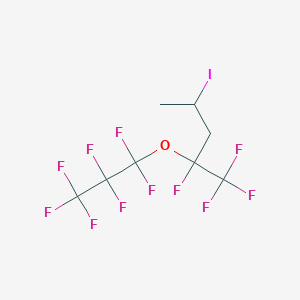
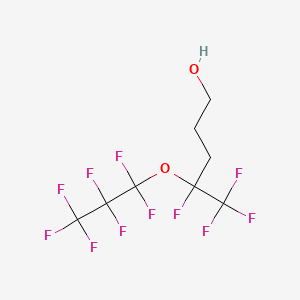
![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)
